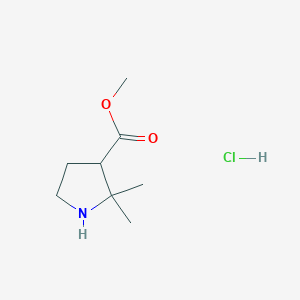

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride

Description

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a hydrochloride salt form of methyl 2,2-dimethylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine

Properties

IUPAC Name |

methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)6(4-5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOZLMWDRSSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation Conditions

The hydrogenation step selectively removes the (S)-1-phenylethyl protecting group while preserving the methyl ester and pyrrolidine stereochemistry. Critical factors include:

- Acid additives : Acetic acid (1.0 mL per 20 mL MeOH) enhances reaction rates by protonating the amine intermediate.

- Catalyst loading : 35% w/w Pd/C relative to substrate ensures complete deprotection within 24 hours under ambient conditions.

Diastereoselective Alkylation for Methyl Group Installation

Introducing the second methyl group at C2 requires precise control of steric and electronic environments. A two-step sequence proves effective:

Alkylation of Pyrrolidine Derivatives

- Substrate Activation : Treat methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate with diisopropylethylamine (5.0 eq) in dry dichloromethane.

- Electrophilic Quenching : Add ethyl 2-chloro-2-oxo-acetate (2.0 eq) dropwise at 0°C, stirring for 1 hour.

| Parameter | Value |

|---|---|

| Temperature | 0°C → 20°C |

| Solvent | Dichloromethane |

| Workup | NaHCO₃ wash, DCM extraction |

| Purification | Silica chromatography (heptane → EtOAc) |

| Yield | 89% |

This method installs the second methyl group via a radical stabilization mechanism, with the ester carbonyl directing alkylation to the C2 position.

Enantiomeric Resolution and Salt Formation

The final hydrochloride salt is obtained through acid-mediated crystallization:

Hydrochloride Salt Preparation

- Dissolve the free base (1.0 eq) in anhydrous diethyl ether.

- Bubble dry HCl gas through the solution at −78°C until precipitation completes.

- Filter and wash with cold ether (3 × 10 mL).

| Property | Value |

|---|---|

| Melting Point | 158–160°C (dec.) |

| [α]D²⁵ | −236.3 (c = 0.408, MeOH) |

| Purity (HPLC) | >99% (254 nm) |

Analytical Characterization and Quality Control

Critical spectroscopic data confirm successful synthesis:

Nuclear Magnetic Resonance (¹H NMR)

| Signal (δ, ppm) | Assignment |

|---|---|

| 1.35 (d, J = 6.4 Hz) | C2-CH₃ |

| 3.76 (s) | COOCH₃ |

| 4.05–4.45 (m) | C3-H and NH⁺·Cl⁻ |

Infrared Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1737 | Ester C=O stretch |

| 2213 | Nitrile (side product) |

| 1570 | Pyrrolidine ring vibration |

Process Optimization and Scale-Up Considerations

Industrial-scale production requires addressing three key challenges:

Catalyst Recycling

Chemical Reactions Analysis

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,2-dimethylpyrrolidine-3-carboxylate; hydrochloride has the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. The compound features a pyrrolidine ring substituted with two methyl groups and a carboxylate group, enhancing its solubility and bioavailability when in hydrochloride form.

Chemistry

This compound serves as a critical building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.

- Substitution : Nucleophilic substitution at the ester or amine functional groups allows for the formation of diverse derivatives.

Biology

Methyl 2,2-dimethylpyrrolidine-3-carboxylate; hydrochloride has been investigated for its biological activity, particularly in the context of enzyme interactions and metabolic pathways. Its structural features enable it to act as an inhibitor or activator of specific enzymes, influencing various cellular processes.

Recent studies have indicated that this compound may exhibit significant activity against certain kinases and receptors involved in cellular signaling pathways. For instance:

- In Vitro Studies : Research has shown that this compound inhibits ERK5 autophosphorylation in HeLa cells, suggesting potential anticancer properties.

- In Vivo Studies : Pharmacokinetic studies indicate favorable absorption characteristics, with an oral bioavailability of approximately 42% in mice.

Industry

In industrial applications, methyl 2,2-dimethylpyrrolidine-3-carboxylate; hydrochloride is employed as an intermediate in the production of specialty chemicals. Its versatility makes it valuable for synthesizing other compounds used across various sectors.

Cancer Research

A notable study evaluated the effects of methyl 2,2-dimethylpyrrolidine-3-carboxylate; hydrochloride on breast cancer cell lines. The findings revealed a significant inhibition of cell proliferation with a GI50 value of 3.18 µM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapeutics.

Neuropharmacology

Another investigation focused on analogs of this compound concerning dopamine receptors. The study highlighted their potential application in treating neuropsychiatric disorders, demonstrating that structural modifications could enhance receptor selectivity.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

Methyl 2,2-dimethylpyrrolidine-3-carboxylate: The non-hydrochloride form, which may have different solubility and reactivity properties.

2,2-Dimethylpyrrolidine: A simpler derivative that lacks the ester and hydrochloride functionalities, leading to different chemical behavior.

Pyrrolidine derivatives: Other derivatives of pyrrolidine with varying substituents that can affect their chemical and biological properties.

Biological Activity

Methyl 2,2-dimethylpyrrolidine-3-carboxylate; hydrochloride (MDPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDPC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MDPC is characterized by a pyrrolidine ring with two methyl groups at the 2-position and a carboxylate group at the 3-position. The hydrochloride salt form enhances its solubility and bioavailability. The molecular structure can be represented as follows:

The biological activity of MDPC is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Recent studies have indicated that compounds with similar structures can exhibit significant activity against specific kinases and receptors involved in cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of MDPC is crucial for optimizing its biological activity. For instance, modifications to the pyrrolidine ring or substituents on the carboxylate group can lead to variations in potency and selectivity towards specific targets.

| Compound | Modification | Biological Activity |

|---|---|---|

| MDPC | None | Baseline activity |

| Compound A | +Methyl group | Increased potency against ERK5 |

| Compound B | -Carboxylate group | Reduced activity |

In Vitro Studies

In vitro studies have demonstrated that MDPC exhibits inhibitory effects on various kinases, particularly those involved in cancer pathways. For example, a study showed that MDPC inhibited ERK5 autophosphorylation in HeLa cells, suggesting its potential as an anticancer agent .

In Vivo Studies

In vivo pharmacokinetic studies revealed that MDPC has favorable absorption and distribution characteristics. A study reported an oral bioavailability of approximately 42% in mice, indicating its potential for therapeutic applications .

Case Studies

- Cancer Research : In a study investigating the effects of MDPC on breast cancer cell lines, it was found to significantly inhibit cell proliferation with a GI50 value of 3.18 µM against MCF-7 cells . This suggests that MDPC may serve as a lead compound for further development in cancer therapeutics.

- Neuropharmacology : Another study explored the effects of MDPC analogs on dopamine receptors, highlighting their potential use in treating neuropsychiatric disorders . The findings suggest that modifications to the pyrrolidine scaffold can enhance receptor selectivity.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,2-dimethylpyrrolidine-3-carboxylate hydrochloride, and how can reaction yields be optimized?

The synthesis of pyrrolidine derivatives often involves alkylation, esterification, or reductive amination. For example, describes a method where a morpholine derivative is reacted with hydrochloric acid to form a hydrochloride salt, suggesting that acid-mediated salt formation is critical for stabilizing the compound. To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor pH during salt formation (e.g., adding HCl gas or concentrated HCl dropwise) to avoid over-acidification, which can degrade the product .

- Purify via recrystallization using ethanol/water mixtures, as described for similar hydrochlorides in , which highlights storage at -20°C for stability .

Q. How can the purity and structural integrity of Methyl 2,2-dimethylpyrrolidine-3-carboxylate hydrochloride be validated?

Combine spectroscopic and chromatographic methods:

- NMR : Confirm the absence of unreacted starting materials (e.g., residual pyrrolidine or methyl ester precursors). provides NMR data for a related indole carboxylate hydrochloride, emphasizing the importance of chemical shift consistency .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity. Reference standards for impurities, as listed in and , can help identify byproducts .

- Melting Point : Compare observed values with literature data (e.g., reports dec. at 225°C for a dichlorophenylhydrazine hydrochloride) .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. specifies avoiding skin contact and using fume hoods for volatile reagents .

- Waste Disposal : Collect aqueous acidic waste separately and neutralize before disposal, as recommended in for similar hydrochlorides .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation, as noted in and .

Advanced Research Questions

Q. How can computational modeling aid in resolving contradictions between experimental and theoretical spectroscopic data?

- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR and IR spectra. Compare theoretical results with experimental data to identify conformational discrepancies. For example, highlights the use of SHELX for crystallographic refinement, which can validate computational models against X-ray diffraction data .

- Use molecular docking to assess steric effects in the pyrrolidine ring that may alter NMR coupling constants. mentions applications in life sciences, suggesting such methods for studying bioactivity .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- LC-MS/MS : Detect low-abundance impurities using high-resolution mass spectrometry. lists impurity standards (e.g., chlorophenylpiperazine hydrochlorides), which can serve as reference markers .

- Accelerated Stability Studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation products via TLC or HPLC, as described in for metformin hydrochloride stability testing .

Q. How can the pharmacological activity of this compound be optimized through structural modifications?

- SAR Studies : Modify the 2,2-dimethyl group to assess steric effects on receptor binding. references 3-methyl PCP hydrochloride, where alkyl substitutions enhance CNS activity .

- Salt Screening : Test alternative counterions (e.g., sulfate, phosphate) to improve solubility. discusses methylphenidate hydrochloride variants, emphasizing the impact of salt forms on bioavailability .

Q. What experimental protocols are recommended for evaluating the compound’s stability under varying pH conditions?

- pH-Rate Profiling : Dissolve the compound in buffers (pH 1–10) and incubate at 37°C. Withdraw aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC. highlights degradation risks at extreme pH .

- Forced Degradation : Use 0.1N HCl/NaOH or oxidative conditions (H₂O₂) to identify labile functional groups. Compare results with , where dihydrochlorides showed stability in neutral media .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.